The synthesis of VCL-J involves several steps that are typically conducted under controlled laboratory conditions. The primary method for synthesizing venetoclax includes:
The technical details highlight that careful monitoring through techniques like thin-layer chromatography (TLC) is essential to confirm the reaction's progress and completion.
The molecular structure of VCL-J can be described using its chemical formula and structural features derived from spectroscopic analyses. While specific structural data for VCL-J may not be widely available due to its status as an impurity, its relationship with venetoclax allows for some inference.
VCL-J may participate in various chemical reactions typical for organic compounds:
Technical details regarding these reactions often involve kinetic studies and thermodynamic evaluations to predict behavior in real-world applications.
The mechanism by which VCL-J affects biological systems is closely tied to its parent compound, venetoclax:
Relevant data from analytical studies would include melting points, boiling points, and solubility parameters derived from experiments conducted under standardized conditions.
VCL-J primarily serves as a marker for quality control in the production of venetoclax:
Impurities in active pharmaceutical ingredients (APIs) constitute chemically distinct entities that lack therapeutic benefit and potentially introduce patient risks. The International Council for Harmonisation (ICH) defines impurities as "any component of the new drug substance which is not the chemical entity defined as the new drug substance" [8]. These undesirable chemical species originate primarily from two distinct sources:
Process-related impurities: These emerge during API synthesis and include residual starting materials, synthetic intermediates, catalysts, reagents, and reaction by-products. The complex multi-step synthesis of venetoclax presents particular challenges in controlling such impurities at each manufacturing stage.
Degradation impurities: These form through chemical decomposition of the API during storage or under specific environmental conditions. Venetoclax demonstrates specific vulnerabilities to hydrolytic and oxidative degradation pathways as confirmed through forced degradation studies [3].
Recent research employing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has identified three novel degradation impurities in venetoclax under stressed conditions [3]. Among these, VCL-J has emerged as a significant degradation product requiring rigorous monitoring due to its formation under physiologically relevant conditions. Forced degradation studies confirm that venetoclax exhibits particular instability under acidic hydrolytic conditions (2N HCl at 70°C for 72 hours) and oxidative stress (0.3% H₂O₂ at ambient temperature for 48 hours)—conditions that reliably generate VCL-J among other degradation products [3]. These findings highlight the critical importance of comprehensive impurity profiling throughout the drug development lifecycle.
Table 2: Sources and Categories of Pharmaceutical Impurities in Venetoclax
Impurity Category | Representative Sources | Control Strategies |
---|---|---|
Process-Related | Starting materials, synthetic intermediates, catalysts, reaction by-products | Process optimization, purification, in-process controls |
Degradation Products | Hydrolysis, oxidation, photolysis, thermolysis | Formulation optimization, protective packaging, storage controls |
Residual Solvents | Class 1 (benzene), Class 2 (acetonitrile, dichloromethane) | ICH Q3C guidelines, manufacturing process validation |
The global regulatory landscape for impurity control is defined primarily by the ICH Q3 series of guidelines, which establish scientifically rigorous standards for impurity identification, qualification, and control:
Qualification threshold: 0.15% (requires toxicological assessment) [4] [8]
ICH Q3C provides a systematic classification system for residual solvents:
The recent ICH Q14 guideline significantly advances analytical procedure development by establishing a science- and risk-based approach to analytical methods. This framework facilitates post-approval method optimization through enhanced understanding of method operational characteristics and their relationship to product quality attributes [6] [8]. For venetoclax impurities like VCL-J, this regulatory evolution supports the development of robust stability-indicating methods capable of detecting and quantifying structurally diverse impurities across the product lifecycle.
Table 3: ICH Q3A(R2) Impurity Thresholds for Venetoclax (Maximum Daily Dose >2g/day)
Threshold Type | Limit (%) | Requirement |
---|---|---|
Reporting Threshold | 0.05 | Documentation in regulatory submissions |
Identification Threshold | 0.10 | Structural characterization through spectroscopy |
Qualification Threshold | 0.15 | Toxicological assessment to establish safety |
The identification and characterization of VCL-J represents a significant advancement in venetoclax quality control protocols. Research employing LC-Q-TOF-MS with accurate mass measurement has enabled the proposal of putative structures for this degradation product, suggesting specific molecular modifications to the parent venetoclax molecule [3]. While complete structural elucidation remains ongoing, current evidence indicates that VCL-J forms predominantly through acid-catalyzed hydrolysis targeting the sulfonamide linkage or nitro-group reduction—critical pharmacophoric elements responsible for venetoclax's target binding affinity [3].
The detection and quantification of VCL-J necessitates specialized analytical methodologies. A validated stability-indicating HPLC method using an Agilent Zorbax eclipse plus C18 column (250 × 4.6 mm; 5 μm) with gradient elution (ammonium formate:acetonitrile) has demonstrated effective separation of venetoclax from VCL-J and other degradation products [3]. This method achieves optimal resolution at a detection wavelength of 286 nm, with a flow rate of 1 mL/min and column temperature maintained at 30°C [3]. The analytical parameters for VCL-J monitoring include:
The presence of VCL-J in commercial venetoclax formulations has profound implications for product stability and shelf-life determination. Accelerated stability studies indicate that VCL-J formation increases under typical storage conditions, particularly in warm, humid climates or when improper packaging permits moisture ingress [3]. Consequently, pharmacopeial monographs for venetoclax now incorporate specific tests for degradation impurities, requiring manufacturers to implement rigorous stability testing protocols including long-term (25°C ± 2°C / 60% RH ± 5%), intermediate (30°C ± 2°C / 65% RH ± 5%), and accelerated (40°C ± 2°C / 75% RH ± 5%) conditions as per ICH Q1A(R2) requirements [6] [8]. These measures ensure that VCL-J levels remain below ICH qualification thresholds throughout venetoclax's shelf-life.
Table 4: Analytical Parameters for VCL-J Detection in Venetoclax
Parameter | Specification | Methodological Basis |
---|---|---|
Analytical Technique | LC-Q-TOF-MS with positive ESI mode | High-resolution mass accuracy for structural elucidation |
Chromatographic Column | Agilent Zorbax eclipse plus C18 (250 × 4.6 mm; 5 μm) | Optimal peak resolution and separation efficiency |
Detection Wavelength | 286 nm | Maximum absorption for quantification sensitivity |
Retention Time | ~8.2 minutes | Method-specific chromatographic behavior |
Mass Spectrometric Data | [M+H]+ m/z proposed at 785.32 | Putative structural identification |
CAS No.: 57414-02-5
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.:
CAS No.: